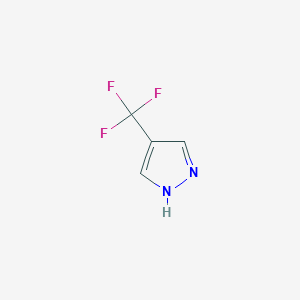

4-(Trifluoromethyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-9-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEJQUNODYXYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509614 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52222-73-8 | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the primary synthetic pathways for accessing this valuable heterocyclic core, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies:

-

Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds: This classical approach involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. The regioselectivity of the cyclization is a key consideration in this method.

-

[3+2] Cycloaddition Reactions: This strategy relies on the construction of the pyrazole (B372694) ring through the [3+2] cycloaddition of a three-atom component (e.g., a nitrile imine or a diazo compound) and a two-atom component (e.g., an alkene or alkyne bearing a trifluoromethyl group).

-

One-Pot Multicomponent Reactions: These elegant and efficient methods involve the simultaneous reaction of three or more starting materials in a single reaction vessel to construct the this compound core, often proceeding through a cascade of reactions.

Pathway 1: Cyclocondensation of a Trifluoromethylated β-Diketone

This method exemplifies the cyclocondensation approach, starting from a readily available trifluoromethylated β-diketone and a hydrazine source.

Experimental Protocol: Synthesis of 3-Aryl-4-(trifluoromethyl)-1H-pyrazole

Materials:

-

4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione

-

Hydrazine hydrate (B1144303)

-

Hydrochloric acid (catalytic amount)

Procedure:

A solution of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, hydrazine hydrate (1.2 mmol) and a catalytic amount of hydrochloric acid are added. The reaction mixture is then heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired 3-aryl-4-(trifluoromethyl)-1H-pyrazole.

Quantitative Data

| Compound | Starting Materials | Yield (%) | m.p. (°C) | 1H NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) |

| 3-(Thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazole | 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, Hydrazine hydrate | 85 | 135-137 | 10.5 (br s, 1H), 7.85 (s, 1H), 7.42 (dd, 1H), 7.30 (d, 1H), 7.10 (t, 1H) | -61.2 |

Synthesis Pathway Diagram

Pathway 2: [3+2] Cycloaddition of a Sydnone with a Trifluoromethylated Alkene

This modern approach utilizes a copper-catalyzed [3+2] cycloaddition reaction between an N-arylsydnone and 2-bromo-3,3,3-trifluoropropene to regioselectively synthesize 1-aryl-4-(trifluoromethyl)-1H-pyrazoles.[1]

Experimental Protocol: Copper-Catalyzed Synthesis of 1-Aryl-4-(trifluoromethyl)-1H-pyrazoles

Materials:

-

N-arylsydnone (e.g., N-phenylsydnone)

-

2-Bromo-3,3,3-trifluoropropene

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (B52724) (CH₃CN)

Procedure:

In a nitrogen-flushed Schlenk tube, N-phenylsydnone (0.50 mmol), Cu(OTf)₂ (0.050 mmol, 10 mol%), and 1,10-phenanthroline (0.050 mmol, 10 mol%) are dissolved in acetonitrile (5.0 mL). To this solution, 2-bromo-3,3,3-trifluoropropene (1.5 mmol) and DBU (1.0 mmol) are added sequentially. The reaction mixture is stirred at 35 °C for 4 hours.[1] After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 1-aryl-4-(trifluoromethyl)-1H-pyrazole.[1]

Quantitative Data

| Product | N-Arylsydnone | Yield (%)[1] |

| 1-Phenyl-4-(trifluoromethyl)-1H-pyrazole | N-Phenylsydnone | 80 |

| 1-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole | N-(4-Methoxyphenyl)sydnone | 83 |

| 1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole | N-(4-Chlorophenyl)sydnone | 76 |

Experimental Workflow Diagram

Pathway 3: One-Pot Synthesis from a Ketone, Aldehyde, and Hydrazine

This efficient one-pot procedure involves the condensation of a ketone, an aldehyde, and hydrazine to form a pyrazoline intermediate, which is then oxidized in situ to yield the corresponding pyrazole. While this specific example does not directly yield a 4-trifluoromethyl derivative, the methodology is adaptable for trifluoromethylated starting materials.

Experimental Protocol: One-Pot Synthesis of Substituted Pyrazoles

Materials:

-

Ketone (e.g., Acetophenone)

-

Aldehyde (e.g., Benzaldehyde)

-

Hydrazine monohydrochloride

-

Ethanol

-

Bromine or Oxygen/DMSO for oxidation

Procedure:

A mixture of the ketone (1.0 mmol), aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.1 mmol) in ethanol is stirred at room temperature to form the pyrazoline intermediate. For the oxidation step, two methods can be employed:

-

Bromine Oxidation: Bromine (1.1 mmol) in ethanol is added dropwise to the pyrazoline solution, and the mixture is stirred until the reaction is complete.

-

Oxygen/DMSO Oxidation: The pyrazoline intermediate is heated in DMSO under an oxygen atmosphere.[2]

Following oxidation, the reaction mixture is worked up by quenching with a suitable reagent (e.g., sodium thiosulfate (B1220275) for bromine) and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data

| Product | Oxidation Method | Yield (%)[2] |

| 3,5-Diphenyl-1H-pyrazole | Oxygen/DMSO | 95 |

| 3-Methyl-5-phenyl-1H-pyrazole | Oxygen/DMSO | 92 |

Logical Relationship Diagram

Conclusion

The synthesis of 4-(trifluoromethyl)-1H-pyrazoles can be achieved through several robust and versatile synthetic strategies. The choice of a particular pathway will depend on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The classical cyclocondensation method offers a straightforward approach, while the [3+2] cycloaddition provides excellent regiocontrol. One-pot multicomponent reactions represent a highly efficient and atom-economical alternative. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds for various applications in drug discovery and materials science.

References

Characterization of 4-(Trifluoromethyl)-1H-pyrazole using NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical characterization of 4-(Trifluoromethyl)-1H-pyrazole, a key building block in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group into the pyrazole (B372694) scaffold significantly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and thorough characterization using modern analytical techniques is therefore paramount for its application in research and development.

This guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS), providing a foundational dataset for the identification and quality control of this important heterocyclic compound. Detailed experimental protocols are also provided to ensure reproducible and reliable analytical results.

Spectroscopic and Mass Spectrometric Data

The following tables summarize the key quantitative data obtained from the NMR and mass spectrometric analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H3/H5 | ~7.8 | s | - |

| N-H | ~13.0 | br s | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The protons at positions 3 and 5 are chemically equivalent due to tautomerism.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C3/C5 | ~135 | s | - |

| C4 | ~110 | q | ¹J(C,F) ≈ 270 |

| CF₃ | ~121 | q | ¹J(C,F) ≈ 270 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The quartet multiplicity for C4 and the CF₃ carbon is due to coupling with the three fluorine atoms.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Chemical Shift (δ) ppm | Multiplicity |

| CF₃ | ~-62 | s |

Note: The chemical shift is relative to a standard (e.g., CFCl₃). A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Da) | Relative Abundance |

| [M]⁺ | 136.03 | High |

| [M-H]⁺ | 135.02 | Moderate |

| [M-CF₃]⁺ | 67.03 | Moderate to Low |

| [CF₃]⁺ | 69.00 | Moderate |

Note: The molecular ion peak ([M]⁺) is expected to be prominent. Fragmentation may involve the loss of a hydrogen atom or the trifluoromethyl group.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled

-

Pulse Angle: 30-45°

-

Spectral Width: 200-240 ppm

-

A longer acquisition time and relaxation delay are necessary to ensure full relaxation of the carbon nuclei.

-

-

¹⁹F NMR:

-

Pulse Sequence: Proton-decoupled

-

Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -70 ppm).

-

-

Referencing: Spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Ionization Technique:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides characteristic fragmentation patterns.

-

Electrospray Ionization (ESI): A softer ionization technique, often used for less volatile or thermally labile compounds, which typically results in a prominent molecular ion peak.

-

-

Mass Analyzer: Set to scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of the trifluoromethyl group can lead to characteristic neutral losses and fragment ions.

Workflow and Pathway Diagrams

To visualize the experimental process and the relationships between different analytical steps, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship of analytical techniques for structural elucidation.

Physical and chemical properties of 4-(Trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and reactivity profiles.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₃F₃N₂ | [1] |

| Molecular Weight | 136.08 g/mol | [1] |

| Melting Point | 73-78 °C | [1] |

| Boiling Point | Not experimentally determined. Predicted for a related compound, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is 285.6±40.0 °C at 760 mmHg. | [2] |

| pKa | Not experimentally determined. | |

| Solubility | Soluble in DMSO. | |

| Appearance | Solid | [1] |

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyrazole (B372694) ring and a broad signal for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrazole ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching of the aromatic ring, C=N stretching, and C-F stretching of the trifluoromethyl group.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns typical for pyrazole rings, which may include the loss of HCN and N₂.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones.[1]

Experimental Protocol: Copper-Catalyzed Cycloaddition

This protocol describes a general procedure for the synthesis of 4-trifluoromethyl pyrazole derivatives.

Materials:

-

N-arylsydnone derivative

-

2-bromo-3,3,3-trifluoropropene

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

1,10-Phenanthroline (phen)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a reaction vessel, combine the N-arylsydnone derivative, Cu(OTf)₂, and phen in acetonitrile.

-

Add 2-bromo-3,3,3-trifluoropropene and DBU to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 35 °C) until the reaction is complete, as monitored by an appropriate analytical technique such as TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up to isolate the 4-trifluoromethyl pyrazole product. This typically involves extraction and purification by column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the pyrazole ring and the electron-withdrawing trifluoromethyl group. Key reactions include N-alkylation, N-acylation, and cycloaddition reactions.

N-Alkylation

The nitrogen atoms of the pyrazole ring can be alkylated to introduce various substituents. The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

This protocol provides a general method for the N-alkylation of pyrazoles.

Materials:

-

This compound

-

Alkylating agent (e.g., alkyl halide)

-

Base (e.g., K₂CO₃ or NaH)

-

Solvent (e.g., Acetonitrile or THF)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the base to the solution and stir.

-

Add the alkylating agent to the reaction mixture.

-

The reaction can be carried out at room temperature or with heating, depending on the reactivity of the alkylating agent.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, the reaction is quenched, and the product is isolated through extraction and purified by chromatography or recrystallization.

N-Acylation

Similar to alkylation, the pyrazole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is a common method for introducing carbonyl functionalities.

This protocol outlines a general procedure for the N-acylation of amines, which can be adapted for pyrazoles.

Materials:

-

This compound

-

Acylating agent (e.g., acetic anhydride (B1165640) or acyl chloride)

-

Optional: Catalyst (acid or base)

-

Optional: Solvent

Procedure:

-

Combine this compound and the acylating agent.

-

The reaction can be performed neat or in a suitable solvent.

-

The reaction may be carried out at room temperature or with heating. A catalyst may be added to facilitate the reaction.

-

Monitor the reaction until completion.

-

Isolate and purify the N-acylated product, often by crystallization or chromatography.

Diels-Alder Reaction

The pyrazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups like the trifluoromethyl group. This reactivity allows for the construction of complex bicyclic systems.[3][4] The reactivity is enhanced in 4H-pyrazole tautomers.

Applications

The unique properties of this compound make it a valuable synthon in several areas:

-

Drug Discovery: The trifluoromethyl group can improve the metabolic stability and cell permeability of drug candidates. Pyrazole derivatives have shown a wide range of biological activities, including as anti-inflammatory and anticancer agents.[5]

-

Agrochemicals: Many successful pesticides and herbicides contain pyrazole moieties.

-

Materials Science: Fluorinated organic compounds are used in the development of materials with specific optical and electronic properties.

Conclusion

This compound is a versatile and important building block in modern organic synthesis. Its unique combination of a pyrazole core and a trifluoromethyl group provides a platform for the development of a wide range of functional molecules with potential applications in medicine, agriculture, and materials science. Further research into the specific reaction conditions and exploration of its reactivity will continue to expand its utility in these fields.

References

- 1. This compound 95 52222-73-8 [sigmaaldrich.com]

- 2. CAS#:113100-53-1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chemsrc [chemsrc.com]

- 3. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raineslab.com [raineslab.com]

- 5. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylated Pyrazoles

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of trifluoromethylated pyrazoles has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the chemical history, key synthetic methodologies, and the profound impact of these compounds on medicinal chemistry and agrochemicals.

The journey of the pyrazole (B372694) ring system began in 1883 with its first synthesis by Ludwig Knorr. However, the true potential of this heterocyclic scaffold was unlocked with the introduction of the trifluoromethyl (-CF3) group, a moiety that has become indispensable in modern drug design. The unique properties conferred by the -CF3 group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have made trifluoromethylated pyrazoles a "privileged scaffold" in the quest for novel therapeutic agents and advanced agricultural products.

This technical guide traces the historical milestones, from the foundational work on pyrazole synthesis to the advent of trifluoromethylation in organic chemistry. It delves into the seminal discoveries that propelled trifluoromethylated pyrazoles to the forefront of scientific research, highlighting their role in the development of blockbuster drugs and effective agrochemicals.

A Historical Perspective: From Knorr's Discovery to a Fluorinated Future

The story of trifluoromethylated pyrazoles is a testament to the synergistic advancements in organic and medicinal chemistry. While the pyrazole core was known for decades, the strategic incorporation of the trifluoromethyl group marked a turning point. Early investigations into fluorinated organic compounds in the mid-20th century laid the groundwork for the development of selective and efficient trifluoromethylation reagents. This, in turn, enabled the synthesis of a vast array of trifluoromethylated heterocycles, with pyrazoles emerging as a particularly fruitful area of exploration. The recognition of the trifluoromethyl group as a bioisostere for other chemical functionalities further fueled research, leading to the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.

Key Synthetic Strategies: A Chemist's Toolkit

The synthesis of trifluoromethylated pyrazoles has evolved from classical condensation reactions to sophisticated modern methodologies. This guide provides a detailed overview of the principal synthetic routes:

-

Classical Synthesis from β-Diketones: The traditional and still widely used method involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This robust method allows for the facile construction of the pyrazole ring with the trifluoromethyl group at a defined position.

-

Modern Synthetic Methodologies: The field has seen the advent of powerful new techniques, including:

-

Transition-Metal Catalyzed Cross-Coupling Reactions: These methods offer a versatile approach to introduce the trifluoromethyl group onto a pre-formed pyrazole ring.

-

Cycloaddition Reactions: [3+2] cycloaddition reactions of trifluoromethylated building blocks provide a highly efficient and regioselective route to trifluoromethylated pyrazoles.

-

Direct Trifluoromethylation: The development of electrophilic and nucleophilic trifluoromethylating reagents, such as the Togni and Ruppert-Prakash reagents, has enabled the direct introduction of the -CF3 group onto the pyrazole scaffold.

-

Data-Driven Insights: Quantitative Analysis of Trifluoromethylated Pyrazoles

The impact of the trifluoromethyl group on the biological activity of pyrazole derivatives is evident in the extensive quantitative data available. This guide summarizes key findings in a structured tabular format for easy comparison.

| Compound/Derivative Class | Target | IC50/EC50 (nM) | Reference Compound | IC50/EC50 (nM) |

| Celecoxib | COX-2 | 40 | Rofecoxib | 18 |

| Pyrazole-based Kinase Inhibitors | Various Kinases | 1 - 1000 | Staurosporine | 0.5 - 20 |

| Trifluoromethylpyrazole Amides | Fungal Succinate Dehydrogenase | 50 - 5000 | Boscalid | 100 - 1000 |

| Phenylpyrazole Insecticides | GABA-gated chloride channel | 1 - 100 | Fipronil | 2.6 |

Experimental Corner: Detailed Protocols for Key Syntheses

To provide practical insights for laboratory researchers, this guide includes detailed experimental protocols for the synthesis of key trifluoromethylated pyrazoles.

Protocol 1: Synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one via Claisen Condensation and Cyclization

-

Step 1: Claisen Condensation to form 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

To a stirred solution of sodium methoxide (B1231860) (0.4 g) in toluene (B28343) (2 ml) at 35-40°C, a mixture of 4-methylacetophenone (0.85 g), ethyl trifluoroacetate (B77799) (1.0 g), and toluene (2 ml) is added.

-

The reaction mixture is heated at 75°C for 4 hours.

-

After cooling to 25-30°C, water (2 ml) and 20% aqueous HCl (3 ml) are added.

-

The layers are separated, and the aqueous layer is extracted with toluene (2 x 2 ml).

-

The combined organic layers are concentrated under reduced pressure to yield the diketone intermediate.

-

-

Step 2: Cyclization with Hydrazine to form the Pyrazole.

-

A mixture of the diketone intermediate from Step 1 and hydrazine hydrate (B1144303) in ethanol (B145695) is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to afford the desired trifluoromethylated pyrazole.

-

Visualizing Complexity: Workflows and Pathways in Trifluoromethylated Pyrazole Research

To further elucidate the intricate processes involved in the synthesis and discovery of these important compounds, this guide utilizes Graphviz to create clear and informative diagrams.

Caption: Synthetic workflow for the preparation of Celecoxib.

Caption: A generalized workflow for small molecule drug discovery.

This in-depth technical guide serves as a valuable resource for both seasoned researchers and newcomers to the field, providing a comprehensive understanding of the discovery and history of trifluoromethylated pyrazoles and their enduring significance in science and industry.

An In-depth Technical Guide to 1H NMR Spectrum Analysis of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for the analysis of pyrazole (B372694) compounds using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Pyrazole and its derivatives are crucial scaffolds in medicinal chemistry and drug discovery, making a thorough understanding of their structural characterization essential.

Introduction to the ¹H NMR Spectrum of Pyrazole

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The proton NMR spectrum of the parent pyrazole molecule displays distinct signals corresponding to the protons at positions 3, 4, and 5 of the ring. The chemical shifts (δ) of these protons are influenced by the electron density around them and the anisotropic effects of the aromatic ring.

In a typical ¹H NMR spectrum of pyrazole, the H4 proton usually appears as a triplet, while the H3 and H5 protons appear as doublets. This splitting pattern arises from the coupling between adjacent protons. The tautomerism between the two nitrogen atoms can sometimes lead to the equivalence of the H3 and H5 protons, resulting in a simplified spectrum.

Data Presentation: Chemical Shifts and Coupling Constants

The chemical shifts and coupling constants of pyrazole protons are sensitive to the solvent and the nature of substituents on the ring. The following tables summarize typical ¹H NMR data for pyrazole and its derivatives in common deuterated solvents.

Table 1: Typical ¹H NMR Chemical Shifts (δ) of Pyrazole Protons in Various Solvents

| Proton | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Acetone-d₆ (ppm) |

| NH | ~12.90 | ~12.80 | Not always observed |

| H3/H5 | ~7.66 (d) | ~7.60 (d) | ~7.65 (d) |

| H4 | ~6.37 (t) | ~6.30 (t) | ~6.35 (t) |

Note: Chemical shifts can vary depending on concentration and temperature. The NH proton signal is often broad and may not be observed in all solvents or under all conditions.

Table 2: Typical Proton-Proton Coupling Constants (J) in Pyrazole

| Coupling | Value (Hz) |

| J₃,₄ | 1.5 - 2.5 |

| J₄,₅ | 2.0 - 3.0 |

| J₃,₅ | 0.5 - 1.0 |

The magnitude of these coupling constants is characteristic of the pyrazole ring and can be used to confirm the identity of the compound and the substitution pattern.

Experimental Protocols

Accurate and reproducible ¹H NMR data relies on proper sample preparation and instrument setup.

Sample Preparation for ¹H NMR Analysis

A standard protocol for preparing a pyrazole compound for ¹H NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of the pyrazole compound.[1][2] The amount can be adjusted based on the molecular weight and solubility of the compound. For routine ¹H NMR, a lower concentration is often sufficient.

-

Solvent Selection: Choose an appropriate deuterated solvent. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1][3] The choice of solvent can affect the chemical shifts of the pyrazole protons.[4]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3] Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication to aid dissolution.

-

Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent line broadening and shimming issues.[2]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[5]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. However, the residual solvent peak is often used as a secondary reference.[6]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Spectrometer Setup

-

Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. These include setting the appropriate spectral width, acquisition time, and number of scans. For low concentration samples, a higher number of scans may be required to improve the signal-to-noise ratio.

-

Data Processing: After data acquisition, the free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.

Visualization of Pyrazole in Drug Development

Pyrazole-containing compounds are prominent in drug development, particularly as kinase inhibitors in cancer therapy.[7][8][9][[“]] The following diagrams illustrate a simplified signaling pathway and an experimental workflow relevant to the analysis of these compounds.

Caption: Simplified kinase signaling pathway inhibited by a pyrazole-based drug.

Caption: Workflow for the synthesis and structural confirmation of pyrazole compounds.

This guide provides a foundational understanding for the ¹H NMR analysis of pyrazole compounds. For more complex structures or advanced NMR techniques, further consultation of specialized literature is recommended.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 10. consensus.app [consensus.app]

An In-depth Technical Guide to 4-(Trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and highlight its significant role in drug discovery, most notably as a core structural motif in the selective COX-2 inhibitor, Celecoxib (B62257). This document aims to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, distinguished by a trifluoromethyl group at the 4-position. The incorporation of the trifluoromethyl moiety is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound has emerged as a valuable synthon for the development of a diverse range of biologically active compounds. Its most prominent application is in the structure of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 52222-73-8 | [1][2][3][4][5] |

| Molecular Weight | 136.08 g/mol | [1][3][5] |

| Molecular Formula | C4H3F3N2 | [1][5] |

| Melting Point | 73-78 °C | [1][3] |

| Appearance | Solid | [1][3] |

Synthesis of this compound and its Derivatives

The synthesis of 4-(trifluoromethyl)pyrazoles can be achieved through various synthetic routes. A prevalent and efficient method involves the copper-catalyzed [3+2] cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones. This approach offers good yields and high regioselectivity.

General Experimental Protocol: Copper-Catalyzed Synthesis of 1-Aryl-4-(trifluoromethyl)pyrazoles

This protocol is based on the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones.

Materials:

-

N-arylsydnone (1.0 equiv)

-

2-bromo-3,3,3-trifluoropropene (3.0 equiv)

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) (10 mol%)

-

1,10-Phenanthroline (phen) (10 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

-

Acetonitrile (B52724) (CH3CN)

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add N-arylsydnone, Cu(OTf)2, and 1,10-phenanthroline.

-

Add anhydrous acetonitrile to dissolve the solids.

-

To this mixture, add 2-bromo-3,3,3-trifluoropropene followed by DBU.

-

Stir the reaction mixture at 35 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-aryl-4-(trifluoromethyl)pyrazole.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic and pharmacodynamic properties.

Celecoxib: A Selective COX-2 Inhibitor

The most notable example of a drug containing the this compound moiety is Celecoxib. It is a selective non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. Celecoxib's mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Other Biological Activities

Derivatives of this compound have been investigated for a wide range of other biological activities, including:

-

Antibacterial and Antifungal Activity : The pyrazole (B372694) nucleus is a common feature in many antimicrobial agents.

-

Anticancer Activity : Various pyrazole derivatives have demonstrated potential as anticancer agents by targeting different cellular pathways.

-

Kinase Inhibition : The pyrazole scaffold can serve as a template for the design of inhibitors of various protein kinases, which are key targets in cancer therapy.

Signaling Pathway: COX-2 Inhibition by Celecoxib

The anti-inflammatory effects of Celecoxib are primarily mediated through its selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: COX-2 Inhibition Pathway by Celecoxib.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological profiles. The successful example of Celecoxib underscores the potential of this heterocyclic core in developing selective and effective drugs. Further exploration of the synthetic derivatization of this compound is expected to yield new drug candidates with diverse biological activities.

References

- 1. ClinPGx [clinpgx.org]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase-2 inhibition by celecoxib reduces proliferation and induces apoptosis in angiogenic endothelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Bioactivity Screening of 4-(Trifluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial bioactivity screening of 4-(Trifluoromethyl)-1H-pyrazole and its derivatives. The document summarizes key findings in anticancer, antimicrobial, and anti-inflammatory activities, presents detailed experimental protocols for core assays, and visualizes experimental workflows and relevant signaling pathways.

Introduction

The pyrazole (B372694) scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This guide focuses on the bioactivity of pyrazoles featuring this key functional group, providing a foundation for further drug discovery and development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PTA-1 | CCRF-CEM | < 1 | [1] |

| PTA-1 | MDA-MB-231 | 0.05 | [1] |

| 1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride | HeLa | > 1351 (SI) | [2] |

| Compound a1 | MCF-7 | 5.84 µg/mL | [3] |

| Compound a1 | MDA-MB-231 | 5.01 µg/mL | [3] |

| Compound a1 | HCT-116 | 5.57 µg/mL | [3] |

Note: PTA-1 is 2-{4-[4-methoxy-3-(trifluoromethyl) phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl).[1] Compound a1 is 2-(1H-pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Various derivatives of this compound have been shown to possess significant antibacterial and antifungal properties. The mechanism of action for some of these compounds involves the disruption of the bacterial cell wall.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| N-phenyl substituted compound (41) | Gram-positive strains | 3.12 | [4] |

| Tetrasubstituted product (79) | Various bacteria | 0.78 | [4] |

| Compound 3 | E. coli | 0.25 | [5] |

| Compound 4 | S. epidermidis | 0.25 | [5] |

| N-Unsubstituted 4-nitrosopyrazoles | S. pyogenes | 7.8 | [2] |

| N-Unsubstituted 4-nitrosopyrazoles | S. aureus, S. aureus MRSA, N. gonorrhoeae | 15.6 | [2] |

| 4-Nitroso-1-methyl-5-phenylpyrazole | T. rubrum, T. tonsurans, T. violaceum, T. interdigitale, E. floccosum, M. canis | 0.38-12.5 | [2] |

| Compound 7a | G. zeae | 1.8 | [6] |

| Compound 7c | F. oxysporum | 1.5 | [6] |

| Compound 7c | C. mandshurica | 3.6 | [6] |

| Compound 7f | P. infestans | 6.8 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance.

Anti-inflammatory Activity

Certain this compound derivatives have been identified as potent anti-inflammatory agents. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against COX-1 and COX-2 enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Compound 3b | 0.46 | 3.82 | [3] |

| Compound 3g | - | 2.65 | [3] |

| Compound 3d | - | 4.92 | [3] |

| Celecoxib (B62257) | - | - | [7] |

| Diclofenac sodium | - | - | [7] |

Note: Compound structures are detailed in the cited reference.[3] Celecoxib and Diclofenac sodium are included as reference compounds.[7]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin (B15479496) detection

-

This compound derivative stock solution (in DMSO)

-

Assay buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Pre-incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib or indomethacin) as a positive control. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Visualizations

The following diagrams illustrate a general workflow for bioactivity screening and a key signaling pathway involved in the anti-inflammatory activity of pyrazole derivatives.

Figure 1. General workflow for the initial bioactivity screening of this compound derivatives.

References

- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrar.org [ijrar.org]

A Synthetic Overview of Trifluoromethylated Heterocycles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing trifluoromethylated heterocycles, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Core Synthetic Strategies

The synthesis of trifluoromethylated heterocyles primarily follows two main pathways: the direct trifluoromethylation of a pre-formed heterocyclic ring and the construction of the heterocyclic system using a trifluoromethyl-containing building block.

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation is an atom-economical approach that introduces the CF3 group onto an existing heterocycle. This method avoids the often lengthy synthesis of trifluoromethylated precursors. Key to this strategy is the generation of a reactive trifluoromethyl species, which can be electrophilic, nucleophilic, or radical in nature.

Radical Trifluoromethylation: This is a widely used method, often employing radical initiators to generate the trifluoromethyl radical (•CF3). A prominent reagent for this transformation is sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent.[3][4][5] This bench-stable solid, in the presence of an oxidant, serves as an effective source of •CF3 for the trifluoromethylation of a variety of heterocycles.[3][6][7][8]

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating agents are particularly useful for reacting with electron-rich heterocycles. Hypervalent iodine reagents, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents, are powerful electrophilic "CF3+" sources.[9][10][11][12] These reagents have demonstrated broad applicability in the trifluoromethylation of diverse heterocyclic systems.

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals from various precursors, including CF3I and Togni's or Umemoto's reagents.[13][14][15][16][17] This approach offers excellent functional group tolerance and proceeds under gentle reaction conditions.[13]

Synthesis from Trifluoromethylated Building Blocks

This strategy involves the use of readily available molecules already containing the trifluoromethyl group as precursors for the construction of the heterocyclic ring. This "bottom-up" approach provides excellent control over the position of the CF3 group.

Domino Trifluoromethylation/Cyclization: A powerful example of this strategy is the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines.[18][19][20][21][22] This method utilizes a copper-catalyzed domino reaction involving trifluoromethylation of the alkyne followed by an intramolecular cyclization to form the indole (B1671886) ring.[18][19][20][21][22]

Cyclization of β-CF3-1,3-Enynes: β-Trifluoromethyl-1,3-enynes are versatile building blocks for the synthesis of various trifluoromethylated heterocycles.[6][23][24][25] For instance, their reaction with hydrazines can lead to the divergent synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles.[6][23][24][25]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for selected key synthetic transformations.

Table 1: Direct C-H Trifluoromethylation of Heterocycles

| Heterocycle | Reagent/Catalyst | Oxidant/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Acetylpyridine | CF3SO2Na (Langlois reagent) | t-BuOOH | DCM/H2O | RT | 24 | 75 | [3][7] |

| Caffeine (B1668208) | CF3SO2Na (Langlois reagent) | t-BuOOH | DCM/H2O | RT | 24 | 91 | [3][7] |

| N-Methylpyrrole | CF3I / Ru(bpy)3Cl2 | Visible Light | CH3CN | RT | 12 | 85 | [14] |

| Indole | Togni's Reagent II | - | CH2Cl2 | RT | 2 | 88 | [9] |

| Thiophene | Umemoto's Reagent | Pyridine | CH2Cl2 | RT | 12 | 76 | [10] |

Table 2: Synthesis of Trifluoromethylated Heterocycles from Building Blocks

| Product | Starting Material | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(Trifluoromethyl)indole | 2-Alkynylaniline | CuCF3 / TMEDA | DMF | 80 | 15 | 91 | [18][19] |

| 3-Formyl-2-(trifluoromethyl)indole | 2-Alkynylaniline | CuCF3 / TMEDA | DMF | 23 | 15 | 88 | [18][19] |

| Trifluoromethylated Pyrazoline | β-CF3-1,3-enyne / p-Toluenesulfonyl hydrazine (B178648) | Et3N | CH3CN | RT | 24 | 81 | [23][24] |

| Trifluoromethylated Pyrazole | β-CF3-1,3-enyne / Phenylhydrazine | - | CH3CN | 80 | 12 | 75 | [23][24] |

| 2-Trifluoromethyl Quinoline (B57606) | α-CF3-enamine / 2-Nitrobenzaldehyde | Fe/AcOH | EtOH | 80 | 6 | 99 | [26] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Experimental Protocols

Protocol 1: Direct C-H Trifluoromethylation of Caffeine using Langlois Reagent[3][7]

Materials:

-

Caffeine (1.0 equiv)

-

Sodium trifluoromethanesulfinate (CF3SO2Na) (3.0 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water (5.0 equiv)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

To a round-bottom flask is added caffeine, CF3SO2Na, DCM, and water in a 2.5:1 ratio of DCM to water to achieve a caffeine concentration of 0.18 M.

-

The biphasic mixture is stirred vigorously at room temperature.

-

t-BuOOH is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the trifluoromethylated caffeine.

Protocol 2: Domino Synthesis of 2-(Trifluoromethyl)indole[19][20]

Materials:

-

N-Tosyl-2-alkynylaniline (1.0 equiv)

-

Copper(I) trifluoromethylide (CuCF3) (3.0 equiv)

-

N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon) is added the N-tosyl-2-alkynylaniline and CuCF3.

-

Anhydrous DMF is added to achieve a substrate concentration of 0.06 M.

-

TMEDA is added, and the reaction mixture is stirred at 80 °C for 15 hours.

-

The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the 2-(trifluoromethyl)indole.

Protocol 3: Synthesis of Trifluoromethylated Pyrazolines[24][25]

Materials:

-

β-CF3-1,3-enyne (1.0 equiv)

-

p-Toluenesulfonyl hydrazine (2.0 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Acetonitrile (B52724) (CH3CN)

Procedure:

-

To a solution of the β-CF3-1,3-enyne in acetonitrile is added p-toluenesulfonyl hydrazine.

-

Triethylamine is then added to the mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated pyrazoline.

Applications in Drug Discovery

The synthetic methodologies described herein have been instrumental in the development of numerous pharmaceuticals. The trifluoromethyl group is a key feature in a wide range of approved drugs, enhancing their efficacy and pharmacokinetic profiles.

-

Trifluoromethylated Indoles: The indole scaffold is a privileged structure in medicinal chemistry. The introduction of a CF3 group has led to the development of potent drug candidates for various therapeutic areas.[2][27][28][29]

-

Trifluoromethylated Pyrazoles: This class of heterocycles is found in a number of blockbuster drugs, including the anti-inflammatory agent Celecoxib. The CF3 group often plays a crucial role in the selective inhibition of biological targets.[1][30][31][32][33]

-

Trifluoromethylated Quinolines: Quinolines are important pharmacophores, particularly in the development of antimalarial and anticancer agents. Trifluoromethylated quinoline derivatives have shown significant biological activity.[26][34][35][36]

Safety Considerations

Many of the reagents used in trifluoromethylation reactions require careful handling.

-

Togni's Reagents: These hypervalent iodine compounds are known to have explosive properties and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[37][38] Grinding or subjecting the solid reagent to mechanical shock should be avoided.[37]

-

Umemoto's Reagents: These sulfonium salts are powerful trifluoromethylating agents and should be handled with care. They are typically stable solids but should be stored in a cool, dry place.[10][39][40]

-

Langlois Reagent (CF3SO2Na): This is a relatively stable and easy-to-handle solid.[5][41][42][43] However, it is often used with strong oxidants, and appropriate safety precautions should be taken.

This guide provides a foundational understanding of the key synthetic strategies for accessing trifluoromethylated heterocycles. For more detailed information, researchers are encouraged to consult the cited literature and the supporting information associated with those publications.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pnas.org [pnas.org]

- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Togni reagent II - Wikipedia [en.wikipedia.org]

- 10. Umemoto Reagent I - Enamine [enamine.net]

- 11. Togni Reagent II - Enamine [enamine.net]

- 12. Togni Reagent II | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 23. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. chemimpex.com [chemimpex.com]

- 32. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Buy 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one | 76480-99-4 [smolecule.com]

- 34. researchgate.net [researchgate.net]

- 35. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. researchgate.net [researchgate.net]

- 39. Synthesis and application of Umemoto reagent IV | Poster Board #235 - American Chemical Society [acs.digitellinc.com]

- 40. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 42. Sodium Trifluoromethanesulfinate 2926-29-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 43. 三氟甲酸钠 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

Regioselective Synthesis of Substituted 1H-Pyrazoles: An In-depth Technical Guide

Abstract

The 1H-pyrazole core is a privileged scaffold in modern drug discovery and agrochemicals, featured in numerous blockbuster drugs such as Celecoxib, Sildenafil, and Rimonabant. The biological activity of these compounds is often contingent on the specific substitution pattern on the pyrazole (B372694) ring. Consequently, the development of synthetic methodologies that afford precise control over regioselectivity is of paramount importance. This technical guide provides a comprehensive overview of the core strategies for the regioselective synthesis of substituted 1H-pyrazoles. It covers classical condensation reactions, modern cycloaddition methodologies, and multicomponent approaches. Detailed experimental protocols, quantitative data on regioselectivity, and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Regioselectivity

The synthesis of pyrazoles most commonly involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the potential formation of two constitutional isomers, posing a significant challenge for purification and impacting overall yield of the desired product.[3][4]

Managing this regioselectivity is crucial for the efficient synthesis of target molecules with specific pharmacological profiles.[4] The regiochemical outcome is governed by a delicate interplay of steric hindrance, electronic effects of substituents, and reaction conditions such as pH, solvent, and temperature.[4] This guide will dissect these factors within the context of the most robust and widely used synthetic methods.

Key Synthetic Strategies and Mechanistic Insights

The Knorr Pyrazole Synthesis: A Classic Approach

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine remains a cornerstone of pyrazole synthesis.[3][5][6] The mechanism involves an initial acid-catalyzed condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[3][7]

With unsymmetrical dicarbonyls, the initial attack of the substituted hydrazine (e.g., methylhydrazine) can occur at either carbonyl group, leading to two potential regioisomers.[1]

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

-

Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) render the adjacent carbonyl carbon more electrophilic, favoring nucleophilic attack at that position. Conversely, electron-donating groups have the opposite effect.[8]

-

Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less hindered carbonyl group.[4]

-

Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack.[4]

-

Solvent Choice: The solvent can have a profound impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to dramatically increase regioselectivity compared to traditional solvents like ethanol.[8][9] Their unique properties, including high hydrogen-bond-donating ability and low nucleophilicity, are thought to stabilize key intermediates selectively.[8]

The following table summarizes the significant improvement in regioselectivity observed when using fluorinated alcohols as solvents in the reaction of various 1,3-diketones with methylhydrazine.[8]

| Entry | R¹ | R² | Solvent | Ratio (Major:Minor Isomer) | Reference |

| 1 | CF₃ | Ph | EtOH | 1:1.5 | [8] |

| 2 | CF₃ | Ph | TFE | 85:15 | [8] |

| 3 | CF₃ | Ph | HFIP | 97:3 | [8][9] |

| 4 | CF₃ | 2-Furyl | EtOH | 1:1.3 | [8][9] |

| 5 | CF₃ | 2-Furyl | TFE | 90:10 | [8] |

| 6 | CF₃ | 2-Furyl | HFIP | >99:1 | [8] |

| 7 | Ph | Me | EtOH | 1:1 | [8] |

| 8 | Ph | Me | HFIP | 99:1 | [8] |

This protocol is adapted from the synthesis of fluorinated tebufenpyrad (B1682729) analogs.[8]

-

Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL), add methylhydrazine (1.2 mmol, 1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient, to isolate the major regioisomer.

-

Characterization: Determine the isomeric ratio and confirm the structure of the product using ¹H NMR spectroscopy and/or GC-MS analysis.[4]

Caption: Experimental workflow for Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a reliable route to pyrazoles, typically proceeding through a pyrazoline intermediate that is subsequently oxidized.[1][10] This Michael addition-cyclocondensation sequence offers good regioselectivity, which is primarily controlled by the initial nucleophilic attack of the hydrazine on the β-carbon of the enone system.[11][12]

For a substituted hydrazine (R²-NH-NH₂), the regioselectivity depends on which nitrogen atom acts as the initial nucleophile. Generally, the less substituted and more nucleophilic -NH₂ group initiates the Michael addition.

Microwave irradiation can significantly accelerate this reaction.[3]

-

Preparation: In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol, 1.0 eq) and the arylhydrazine (1.1 mmol, 1.1 eq).

-

Solvent/Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[4]

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).[3]

-

Isolation: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazole derivative.[4]

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions represent a powerful and often highly regioselective modern strategy for constructing the pyrazole ring.[4][13] A common approach involves the reaction of a nitrile imine (a 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkyne or an alkyne surrogate (a dipolarophile).[14][15]

The regioselectivity of this concerted cycloaddition is dictated by the electronic properties of the interacting frontier molecular orbitals (HOMO and LUMO) of the dipole and dipolarophile.

Caption: Mechanism of [3+2] cycloaddition for pyrazole synthesis.

Recent advances have utilized sydnones reacting with functionalized alkynes, such as 2-alkynyl-1,3-dithianes, in base-mediated [3+2] cycloadditions to achieve excellent regioselectivity.[16]

The reaction of various N-phenyl sydnones with 2-(phenylethynyl)-1,3-dithiane demonstrates high yields and complete regioselectivity.[16]

| Entry | Sydnone (B8496669) N-Substituent (Aryl) | Product Yield (%) | Regioisomeric Ratio | Reference |

| 1 | Phenyl | 72 | Single Isomer | [16] |

| 2 | 4-Chlorophenyl | 75 | Single Isomer | [16] |

| 3 | 4-Bromophenyl | 71 | Single Isomer | [16] |

| 4 | 4-Methylphenyl | 68 | Single Isomer | [16] |

| 5 | 4-Methoxyphenyl | 65 | Single Isomer | [16] |

This protocol is adapted from the work of Li and coworkers.[16]

-

Preparation: In a reaction vial, combine the sydnone (0.1 mmol, 1.0 eq), 2-alkynyl-1,3-dithiane (0.1 mmol, 1.0 eq), and potassium tert-butoxide (KOt-Bu) (0.3 mmol, 3.0 eq).

-

Solvent: Add the appropriate solvent (e.g., THF, 2 mL).

-

Reaction: Stir the mixture at room temperature for the required time (e.g., 15 minutes).

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure pyrazole.

Strategic Selection of Synthetic Route

Choosing the optimal synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The following decision tree provides a logical workflow for selecting an appropriate method.

Caption: Logical workflow for selecting a synthetic route.

Conclusion and Future Outlook